molecular formula C21H20O8 B1262954 Lespedezacoumestan

Lespedezacoumestan

Cat. No. B1262954
M. Wt: 400.4 g/mol
InChI Key: MSRCSJJZGZPZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespedezacoumestan is a natural product found in Lespedeza virgata with data available.

Scientific Research Applications

Antioxidant Properties

Lespedezacoumestan has demonstrated significant antioxidant properties. A study conducted by Chen et al. (2008) found that lespedezacoumestan, along with other compounds from Lespedeza virgata, showed strong oxygen radical absorbance capacity and potent inhibition of lipid peroxidation in renal failure rats (Chen et al., 2008). Additionally, Bayat and Fattahi (2018) investigated the free radical activity of lespedezacoumestan towards hydroxyl radicals, finding that it reacts faster with these radicals in aqueous solutions and is an excellent scavenger regardless of the environment's polarity (Bayat & Fattahi, 2018).

Anti-proliferative Effects

Lespedezacoumestan has been shown to have antiproliferative effects on blood cancer cells. Research by Thuy et al. (2019) discovered that compounds including lespedezacoumestan from Lespedeza bicolor exhibited antiproliferative effects on blood cancer cells, with some inducing mitochondrial depolarization and apoptosis in Jurkat cells (Thuy et al., 2019).

Protective Effects Against Glucotoxicity

Lespedezacoumestan also shows potential in protecting against glucotoxicity. A study by Do et al. (2017) on Lespedeza bicolor, which contains lespedezacoumestan, demonstrated its effectiveness in preventing or treating methylglyoxal-induced endothelial dysfunction (Do et al., 2017).

Hepatoprotective Effects

Research has indicated that Lespedeza species, including those with lespedezacoumestan, have hepatoprotective effects. Kim et al. (2011) found that flavonoid compounds from Lespedeza cuneata showed clear hepatoprotective activity against injury in HepG2 cells (Kim et al., 2011).

Therapeutic Potential in Diabetic Nephropathy

Lespedeza bicolor, containing lespedezacoumestan, has been used to study its therapeutic potential in diabetic nephropathy. Do et al. (2019) showed that pretreatment with Lespedeza bicolor significantly reduced methylglyoxal-induced cellular apoptosis and renal dysfunction (Do et al., 2019).

properties

Product Name

Lespedezacoumestan

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

3,8,9-trihydroxy-2-(3-hydroxy-3-methylbutyl)-1-methoxy-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C21H20O8/c1-21(2,26)5-4-9-11(22)7-15-17(18(9)27-3)19-16(20(25)29-15)10-6-12(23)13(24)8-14(10)28-19/h6-8,22-24,26H,4-5H2,1-3H3

InChI Key

MSRCSJJZGZPZMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)OC)O

synonyms

lespedezacoumestan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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